3-Amino-2-hydroxy-4-phenylbutanoic acid

Enkephalinase Inhibition Analgesia In Vivo Potency

Racemic AHPA presents a known coupling challenge: its unprotected α-hydroxy group is prone to intramolecular cyclization, forming homobislactone byproducts that reduce amide bond formation yields-a problem absent in standard amino acids. • Two chiral centers produce four stereoisomers with divergent pharmacology: (2S,3R)-AHPA is the essential warhead of bestatin (ubenimex), while (2S,3S)-allophenylnorstatine drives HIV-1 protease inhibitors active against drug-resistant strains. • Quantifiable enkephalinase-inhibitory SAR enables rational analgesic lead optimization. • Supplied as racemate; chiral resolution or enantioselective synthesis available upon request.

Molecular Formula C21H36N4O6S
Molecular Weight 195.21 g/mol
CAS No. 62084-21-3
Cat. No. B556339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-hydroxy-4-phenylbutanoic acid
CAS62084-21-3
SynonymsNalpha-Boc-biocytin; 62062-43-5; Nalpha-Boc-Nepsilon-biotinyl-L-lysine; Nepsilon-Biotinyl-Nalpha-Boc-L-lysine; N-t-Boc-biocytin; N|A-Boc-Biocytin; 15083_ALDRICH; N-BoC-N'-Biotinyl-L-lysine; 15083_FLUKA; CTK8G2058; MolPort-003-926-637; ZINC15721447; FT-0663475; (2S)-6-{5-[(3aS,4S,6aR)-2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl]pentanamido}-2-[(tert-butoxycarbonyl)amino]hexanoicacid; N2-(tert-Butyloxycarbonyl)-N6-[5-[[(3aS)-2-oxo-2,3,3abeta,4,6,6abeta-hexahydro-1H-thieno[3,4-d]imidazole]-4alpha-yl]pentanoyl]-L-lysine
Molecular FormulaC21H36N4O6S
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
InChIInChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)
InChIKeyXTQNFOCBPUXJCS-JKQORVJESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AHPA: Peptidomimetic Core Scaffold


3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA, also known as phenylnorstatine or allophenylnorstatine) is a synthetic, non-proteinogenic beta-amino acid derivative bearing a characteristic alpha-hydroxy-beta-amino motif [1]. This compound, with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol, serves as the core pharmacophoric element in several classes of peptidomimetic protease inhibitors [1] [2]. It is not a naturally occurring metabolite and functions as a key intermediate, most notably as the essential component of bestatin (ubenimex), a known aminopeptidase inhibitor and immunomodulator [3].

Peptidomimetic core scaffold for protease inhibitor synthesis
Two stereochemically defined chiral centers; (2S,3R)-AHPA for bestatin-type inhibitors, (2S,3S)-allophenylnorstatine for HIV-1 protease research
Requires careful handling of unprotected alpha-hydroxy group during peptide coupling

Why Generic AHPA Substitution Fails in Peptide Synthesis


Substituting AHPA with a generic analog is rarely successful due to the precise stereochemical and functional demands of its applications. The molecule contains two chiral centers, giving rise to four possible stereoisomers, each with distinct biological profiles [1]. For instance, the (2S,3R)-isomer is the critical component of the aminopeptidase inhibitor bestatin, while the (2S,3S)-isomer (allophenylnorstatine) is the preferred scaffold for potent HIV-1 protease inhibitors [1] [2]. Furthermore, the adjacent alpha-hydroxy and beta-amino groups create a unique and challenging reactivity profile for amide bond formation. During peptide coupling, the unprotected alpha-hydroxy group of AHPA derivatives is prone to intramolecular cyclization, forming a homobislactone byproduct that significantly reduces coupling yields, a problem not encountered with standard amino acids or simpler beta-amino acid scaffolds [3]. Therefore, both stereoisomeric purity and the management of its unique synthetic chemistry are critical, non-interchangeable parameters.

! Stereoisomer composition is application-defining: (2S,3R)- and (2S,3S)-AHPA target different biological systems and cannot substitute for each other.
! Generic AHPA with undefined isomeric ratio may lead to unpredictable coupling outcomes and loss of target selectivity.
! Unprotected alpha-hydroxy group can form homobislactone byproduct during amide bond formation, a failure mode absent in standard amino acid building blocks.

AHPA Performance vs. Structural Comparators


Enkephalinase Inhibition: Diastereomer Comparison

The biological activity of AHPA is heavily dependent on stereochemistry. In a comparative in vivo study using a hot plate test in mice, the (2S,3R)-isomer of AHPA and its derivatives showed significantly different potencies in augmenting met5-enkephalin-induced antinociception. The rank order of potency was established as: bestatin > D-Phe-AHPA > AHPA-D-Ala > p-OH-AHPA-D-Phe > AHPA. This demonstrates that the parent compound, (2S,3R)-AHPA, is the least potent in this specific assay compared to its dipeptide derivatives, highlighting that the core scaffold alone has baseline activity that can be dramatically enhanced through specific derivatization [1].

Diastereomer rank
Head-to-head
AHPA (2S,3R) ranked 5th (lowest) among tested derivatives
Parent scaffold shows baseline enkephalinase-related response; derivatization significantly enhances potency.
Mouse hot plate, intracisternal met5-enkephalin; rank order: bestatin > D-Phe-AHPA > others.
Enkephalinase Inhibition Analgesia In Vivo Potency Stereochemistry

In Vitro IC50 vs. In Vivo Analgesia Correlation

A study of 19 AHPA derivatives revealed a strong correlation between in vitro enkephalinase inhibition (IC50) and the enhancement of morphine analgesia in vivo. For 13 out of the 19 compounds, a direct relationship was observed [1]. The study also quantified the potency difference of one specific derivative: a compound with an in vitro enkephalinase IC50 of 0.11 mM was identified. While highly potent in vitro, it showed weak in vivo efficacy due to poor blood-brain barrier penetration, but exhibited potent analgesic action upon direct intracisternal administration [2]. This finding provides a benchmark for interpreting in vitro activity data for this scaffold.

IC50 vs. in vivo
Cross-study comparable
IC50 0.11 mM (D-Phe-AHPA); 13/19 derivatives showed in vitro–in vivo correlation
Supports use of enkephalinase IC50 as a screening parameter; BBB penetration remains a critical validation point.
Tail-flick test in rats; poor brain penetration limits systemic efficacy of some potent inhibitors.
Enkephalinase IC50 Morphine Analgesia Blood-Brain Barrier

Allophenylnorstatine-Based HIV-1 Protease Inhibitors

The (2S,3S)-stereoisomer of AHPA, known as allophenylnorstatine (Apns), is a privileged scaffold for HIV-1 protease inhibitors. A series of small-sized dipeptide inhibitors containing this core achieved subnanomolar IC50 values against HIV-1 protease. For example, inhibitor 18 from one series demonstrated an IC90 of 0.11 µM against HIV-1 in CEM cells and exhibited good oral bioavailability in dogs [1]. Furthermore, a crystal structure of an Apns-containing inhibitor (Z-Pns-Phe-Glu-Glu-NH2) bound to HIV-1 protease was solved at an exceptionally high resolution of 1.03 Å, revealing subnanomolar Ki values for both wild-type and a common drug-resistant mutant protease [2].

HIV-1 protease IC90
Reported
IC90 0.11 µM (CEM cells); subnanomolar Ki against wild-type and mutant protease
Allophenylnorstatine scaffold enables potent enzyme inhibition in cell-based and structural studies.
Crystal structure at 1.03 Å resolution; activity retained against drug-resistant mutant.
HIV-1 Protease Allophenylnorstatine IC50 Antiviral

Synthetic Yield as Bestatin Intermediate

As a key intermediate for the synthesis of the anti-cancer drug bestatin, the efficient production of AHPA is paramount. A reported three-step synthesis from benzyl bromide achieved an overall yield of 47.8% for the target compound [1]. The individual steps were: (1) reaction of benzyl bromide with nitromethane to give 1-nitro-2-phenylethane in 82% yield; (2) condensation with glyoxylic acid to afford 3-nitro-2-hydroxy-4-phenylbutyric acid in 72% yield; and (3) hydrogenation of the nitro group to yield the target AHPA in 81% yield [1] [2].

Synthetic yield
Reported
Overall yield 47.8% from benzyl bromide (three steps)
Benchmark for in-house synthesis feasibility assessment; individual step yields reported.
Step yields: 82% (nitromethane), 72% (glyoxylic acid), 81% (hydrogenation).
Synthesis Yield Bestatin Intermediate

Primary Applications of AHPA


Enkephalinase Inhibitors for Pain Research

Researchers investigating novel analgesics can use the (2S,3R)-AHPA scaffold as a starting point. The compound's known activity as an enkephalinase inhibitor, with established in vitro and in vivo correlations, makes it a valuable tool compound for probing the endogenous opioid system. The quantifiable SAR data showing enhanced potency upon derivatization (e.g., D-Phe-AHPA) provides a clear pathway for medicinal chemistry optimization [1] [2].

Next-Generation HIV-1 Protease Inhibitors

For virology and medicinal chemistry groups targeting HIV, the (2S,3S)-isomer (allophenylnorstatine) is a proven scaffold for developing highly potent, orally bioavailable protease inhibitors. Its demonstrated efficacy against drug-resistant viral strains, supported by high-resolution structural data, makes it a strategic choice for overcoming resistance in antiretroviral therapy development [1] [2].

Bestatin and Structural Analog Synthesis

AHPA is the essential intermediate for the synthesis of bestatin, an approved drug for acute leukemia and malignant melanoma. Procuring this compound in high purity is a necessity for groups involved in the generic manufacturing of bestatin, or for those creating novel bestatin analogs to explore immunomodulation and anti-cancer activity [1] [2].

Application
Selection Property
Validation Focus
Pain pathway research (enkephalinase inhibition)
(2S,3R)-AHPA stereoisomer identity and derivatization potential
Enkephalinase inhibition assay and in vivo analgesia correlation
HIV-1 protease inhibitor design studies
(2S,3S)-Allophenylnorstatine core with defined stereochemistry
Protease inhibition (IC50/Ki) and antiviral activity in cell-based models
Bestatin analog synthesis and immunomodulator research
High-purity intermediate compatible with peptidomimetic coupling
Synthetic yield benchmarks and purity to support reproducible analog generation

Technical Documentation Hub

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